Product packaging for Methyl 6-chloro-2-ethoxynicotinate(Cat. No.:CAS No. 1246765-45-6)

Methyl 6-chloro-2-ethoxynicotinate

Cat. No.: B3093636
CAS No.: 1246765-45-6
M. Wt: 215.63 g/mol
InChI Key: LSSNWHOLCXIBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-2-ethoxynicotinate is a chemical compound of significant interest in organic and medicinal chemistry research. As a nicotinate derivative, it serves as a versatile building block for the synthesis of more complex molecules . The core structure of nicotinate is known for its wide range of applications and biological relevance, often serving as a starting material for the development of receptor antagonists and other pharmacologically active compounds . The specific 6-chloro and 2-ethoxy substituents on the pyridine ring make this ester a valuable intermediate for further functionalization through various coupling reactions and nucleophilic substitutions . Researchers utilize this and similar compounds in the preparation of potent H3 receptor antagonists , highlighting its importance in the discovery of new therapeutic agents . The compound is characterized by its molecular formula, C9H10ClNO3, and must be handled in a professional laboratory setting. It is offered for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. For research purposes, the product is typically stored in a sealed container under dry, cool conditions to maintain its stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B3093636 Methyl 6-chloro-2-ethoxynicotinate CAS No. 1246765-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-6(9(12)13-2)4-5-7(10)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSNWHOLCXIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856500
Record name Methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-45-6
Record name Methyl 6-chloro-2-ethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Strategies in Organic Synthesis

Nucleophilic Aromatic Substitution Reactions Involving the Chlorinated Pyridine (B92270) Moiety

The pyridine ring in methyl 6-chloro-2-ethoxynicotinate, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The chlorine atom at the 6-position serves as a good leaving group, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In this case, the ester group at the 3-position and the nitrogen atom within the pyridine ring facilitate nucleophilic attack.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing substituents, like the ester group and the ring nitrogen, helps to stabilize this negatively charged intermediate, thereby favoring the reaction. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Common nucleophiles used in SNAr reactions with chloro-pyridines include amines, alkoxides, and thiolates, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioether substituted nicotinates, respectively. The reactivity of the chloro-substituent is enhanced by the presence of the nitrogen atom in the pyridine ring, which effectively delocalizes the negative charge during the formation of the Meisenheimer complex. wikipedia.org

Ester Functional Group Transformations: Hydrolysis and Transesterification Pathways

The methyl ester functionality of this compound can be readily transformed through hydrolysis or transesterification.

Hydrolysis:

Base-catalyzed hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, converts the methyl ester to the corresponding carboxylic acid, 6-chloro-2-ethoxynicotinic acid. This reaction proceeds through a nucleophilic acyl substitution mechanism. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other acid derivatives.

Transesterification:

Acid or base-catalyzed transesterification allows for the conversion of the methyl ester to other esters. This is achieved by reacting the compound with an excess of a different alcohol in the presence of a catalyst. For example, treatment with ethanol (B145695) and an acid catalyst would yield ethyl 6-chloro-2-ethoxynicotinate. This strategy is useful when a different ester group is required for modulating properties like solubility or for specific synthetic purposes.

Ethoxyl Group Modifications and Interconversions

The 2-ethoxy group on the pyridine ring can also be a site for chemical modification, although it is generally less reactive than the 6-chloro substituent. Cleavage of the ethyl group to the corresponding 2-hydroxypyridine (B17775) derivative can be achieved under harsh conditions using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

Interconversion of the ethoxy group to other alkoxy groups is also possible, typically through initial cleavage to the hydroxypyridine followed by Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide to introduce a new alkoxy group.

Regioselective Functionalization of the Pyridine Nucleus

The existing substituents on the this compound ring direct the regioselectivity of further functionalization. The electron-withdrawing nature of the ester and the ring nitrogen deactivates the pyridine nucleus towards electrophilic aromatic substitution. However, directed ortho-metalation (DoM) can be employed for regioselective functionalization.

Using a strong base like lithium diisopropylamide (LDA), a proton can be abstracted from the position ortho to an existing directing group. In the case of this compound, the most likely site for deprotonation would be the C-4 position, directed by the ethoxy group. The resulting organolithium species can then react with various electrophiles to introduce new substituents at this position.

Catalytic Coupling Reactions Employing this compound

The chlorine atom at the 6-position of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound can be effectively coupled with various aryl- and heteroarylboronic acids to introduce new substituents at the 6-position. researchgate.net

The general catalytic cycle involves three key steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OMethyl 2-ethoxy-6-phenylnicotinate85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneMethyl 2-ethoxy-6-(4-methoxyphenyl)nicotinate92
3Thiophene-2-boronic acidXPhos Pd G2K₃PO₄t-AmOHMethyl 2-ethoxy-6-(thiophen-2-yl)nicotinate88

This table is a representative example and does not reflect actual experimental data.

Investigation of Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions can also be applied to this compound. These methodologies offer alternative routes to a diverse range of derivatives. thieme-connect.de

Stille Coupling: This reaction couples the chloro-pyridine with an organotin reagent, catalyzed by palladium. libretexts.org It offers a broad substrate scope but is often limited by the toxicity of the organotin compounds. libretexts.org

Heck Coupling: In a Heck reaction, the chloro-pyridine is coupled with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-pyridine with an amine. This provides a direct route to 6-amino-2-ethoxynicotinate derivatives.

Sonogashira Coupling: This reaction involves the coupling of the chloro-pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for the synthesis of 6-alkynyl-2-ethoxynicotinate derivatives.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the chloro-pyridine in the presence of a nickel or palladium catalyst. nih.gov

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound for the cross-coupling reaction, activated by a fluoride (B91410) source and catalyzed by palladium. nih.gov

The choice of a specific cross-coupling methodology depends on the desired final product, the functional group tolerance, and the availability of the coupling partner. The development of new and more efficient catalyst systems continues to expand the synthetic utility of these reactions. nih.govthieme-connect.de

Cyclization Reactions Initiated from this compound Derivatives

The scaffold of this compound is a versatile starting point for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and material sciences. ias.ac.in The presence of multiple reactive sites—the chloro, ethoxy, and methyl ester groups—on the pyridine ring allows for a range of derivatization and subsequent cyclization strategies. These reactions often proceed via intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, leading to the formation of bicyclic and polycyclic structures with enhanced chemical stability and distinct electronic properties. ias.ac.inrsc.org

One common strategy involves the transformation of the methyl ester at the 3-position into a group capable of intramolecularly attacking another position on the pyridine ring or a substituent. For instance, conversion of the ester to an amide, followed by N-alkylation or N-acylation, can introduce a side chain that subsequently cyclizes onto the pyridine ring.

Another approach is the derivatization at the 6-position. The chlorine atom can be displaced by various nucleophiles, introducing a substituent that can then participate in a cyclization reaction with a group at the 5-position. While direct cyclization examples for this compound are specific to proprietary research, analogous reactions on similarly substituted pyridines illustrate the potential pathways. For example, polyhalogenated pyridines containing dithiocarbamate (B8719985) groups undergo intramolecular cyclization. nih.gov

Furthermore, transition metal-catalyzed reactions, such as those involving palladium or copper, can facilitate the formation of new rings. These methods allow for the construction of fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines from appropriately substituted pyridine precursors. mdpi.com For instance, a 6-chloropyridinecarbonitrile derivative can be converted to the corresponding 6-amino or 6-hydrazido derivative, which then serves as a key intermediate for building a fused pyrimidine (B1678525) or pyrazole (B372694) ring, respectively. mdpi.com

The following table summarizes representative cyclization strategies applicable to derivatives of substituted pyridines, highlighting the potential for creating diverse fused heterocyclic systems.

Starting Pyridine Derivative Type Reaction Type Fused Heterocycle Formed Key Reagents/Conditions
6-Amino-pyridine-5-carbonitrileIntramolecular CyclizationPyrido[2,3-d]pyrimidineUrea or Thiourea, heat mdpi.com
6-Hydrazido-pyridine-5-carbonitrileIntramolecular CyclizationPyrazolo[3,4-b]pyridineAcetic Acid, reflux mdpi.com
Polyhalogenated Pyridine with DithiocarbamateIntramolecular Nucleophilic SubstitutionFused Thiazine DerivativeThermal or Electron Ionization nih.gov
N-unprotected heterocycle-amidesRu-catalyzed Oxidative CouplingFused PyridinonesRu(II) catalyst, Cu(II) oxidant rsc.org
o-(1-arylvinyl) acetophenone (B1666503) derivativesBrønsted acid-promoted cationic cyclizationPolysubstituted indenesTsNHNH2 rsc.org

Aldol (B89426) Reactions and Condensations Involving Related Pyridine Aldehydes

While this compound itself is not an aldehyde, it can be readily converted to the corresponding pyridine-3-carbaldehyde derivative (e.g., 6-chloro-2-ethoxypyridine-3-carbaldehyde) through standard reduction of the ester or oxidation of the corresponding alcohol. This aldehyde is a valuable intermediate for carbon-carbon bond formation through aldol-type reactions and condensations. sigmaaldrich.com

A prominent reaction in this class is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield an α,β-unsaturated product. slideshare.netnumberanalytics.com Pyridine aldehydes are particularly effective substrates for this reaction. bas.bg The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the pyridine aldehyde. Subsequent dehydration leads to the final condensed product. masterorganicchemistry.com

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is also relevant. It involves the reaction of an aldehyde (in this case, a pyridine aldehyde) with a ketone. lumenlearning.comlibretexts.org This reaction is synthetically useful, especially when the aldehyde lacks α-hydrogens, thus preventing self-condensation and leading to a more controlled product formation. libretexts.org

These condensation reactions are crucial as they introduce unsaturated side chains onto the pyridine ring, which can be further modified to create a wide array of complex molecules with potential biological activities. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde and the stability of the intermediates formed during the reaction.

Below is a table summarizing typical condensation reactions involving pyridine aldehydes and active methylene compounds.

Pyridine Aldehyde Active Methylene Compound Reaction Type Catalyst/Conditions Product Type
Pyridine-2-carbaldehydeMalononitrileKnoevenagel CondensationH2O:EtOH, Room Temp bas.bg2-(pyridin-2-ylmethylene)malononitrile
Pyridine-3-carbaldehydeEthyl CyanoacetateKnoevenagel CondensationH2O:EtOH, Room Temp bas.bgEthyl 2-cyano-3-(pyridin-3-yl)acrylate
Pyridine-4-carbaldehydeCyanoacetamideKnoevenagel CondensationH2O:EtOH, Room Temp bas.bg2-cyano-3-(pyridin-4-yl)acrylamide
BenzaldehydeAcetone (ketone)Claisen-Schmidt CondensationNaOH lumenlearning.comDibenzylideneacetone

Formation of Pharmaceutically Relevant Salt Derivatives

The pyridine ring is a basic heterocycle, and the nitrogen atom can be readily converted into a pyridinium (B92312) salt through quaternization. rsc.orgresearchgate.net This is a common strategy in pharmaceutical chemistry to enhance the solubility, stability, and bioavailability of a drug molecule. ulisboa.ptbelnauka.by For a compound like this compound, the nitrogen atom of the pyridine ring can be alkylated or acylated to form a variety of pyridinium salts.

The quaternization reaction typically involves treating the pyridine derivative with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a substituted 2-bromoacetophenone. nih.gov The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, which often leads to significantly reduced reaction times and improved yields. nih.gov

The resulting pyridinium salts are ionic compounds and often exhibit different physicochemical properties compared to the parent neutral molecule. For instance, many pyridinium salts have been shown to possess antimicrobial and antifungal activities. nih.govmdpi.com The nature of the substituent introduced at the nitrogen atom can have a profound impact on the biological activity of the resulting salt.

The formation of these salts is a straightforward and versatile method for derivatizing pyridine-containing compounds, making it a valuable tool in drug discovery and development. To reduce side effects associated with nicotinic acid and its derivatives, the formation of slightly soluble salts, esters, or amides is a common practice. belnauka.by

The following table provides examples of quaternizing agents and the types of pyridinium salts that can be formed from a generic pyridine substrate.

Pyridine Substrate Quaternizing Agent Reaction Conditions Product Type
NicotinamideMethyl IodideConventional heating or Microwave nih.gov1-Methyl-3-carbamoylpyridinium iodide
Nicotinamide4-Chloro-2-bromoacetophenoneConventional heating or Microwave nih.gov1-(2-(4-chlorophenyl)-2-oxoethyl)-3-carbamoylpyridinium bromide
Pyridine1-Bromoalkane (C8-C20)Reflux in ethanol nih.govN-Alkylpyridinium bromide
4-ChloropyridineHydrazine HydrateReflux in 1-propanol (B7761284) mdpi.com4-Hydrazinylpyridinium derivative

Applications in Medicinal Chemistry and Drug Discovery Research

Precursor to Novel Bioactive Small Molecules in Medicinal Chemistry

Methyl 6-chloro-2-ethoxynicotinate serves as a crucial starting point for the synthesis of various bioactive small molecules. The presence of a chlorine atom provides a key site for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The ester and ethoxy groups can also be modified or can influence the electronic properties and reactivity of the pyridine (B92270) ring, making it a versatile intermediate for creating libraries of compounds for screening and lead optimization.

Role as a Building Block in Pharmaceutical Research and Development

The structural framework of this compound is particularly well-suited for the development of specific classes of therapeutic agents.

Research has identified this compound as a key intermediate in the synthesis of a new generation of non-steroidal mineralocorticoid receptor antagonists (MRAs). These MRAs are of significant interest for their potential to treat conditions associated with overactivation of the mineralocorticoid receptor. The synthesis often involves a critical cross-coupling reaction at the chloro position of the pyridine ring.

Linked to its role in creating MRAs, this compound is instrumental in developing compounds for cardiovascular research. MRAs synthesized from this precursor are investigated for their efficacy in treating conditions such as hypertension and heart failure. By blocking the mineralocorticoid receptor, these agents can help mitigate the pathological effects of aldosterone (B195564) on the cardiovascular system.

The application of MRAs extends to the treatment of kidney and liver diseases. Consequently, this compound is a precursor for compounds under investigation for conditions like diabetic nephropathy and other forms of chronic kidney disease. The resulting MRAs may offer a renoprotective effect.

The chemical scaffold provided by this compound is also valuable in the synthesis of potential anti-inflammatory agents. The pyridine core is a common feature in many biologically active compounds, and modifications enabled by the functional groups of this precursor allow for the exploration of new anti-inflammatory drugs.

Development of Ligand and Catalyst Scaffolds for Asymmetric Synthesis

While the primary documented use of this compound is as a building block for therapeutic agents, its chiral potential and functional group array suggest its utility in the development of ligands for asymmetric catalysis. The synthesis of enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, and pyridine-based ligands are widely used in transition-metal-catalyzed asymmetric reactions. The development of novel chiral ligands from this precursor could facilitate the efficient synthesis of a wide range of pharmaceutical compounds.

Isotopic Labeling in Chemical and Biological Research

Synthesis of Isotopically Labeled Methyl 6-chloro-2-ethoxynicotinate for Research Applications

For instance, to introduce a ¹³C label into the carboxylate group of this compound, one could start with a ¹³C-labeled cyanide source which is then incorporated into the nicotinic acid ring structure. Alternatively, a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, could be used in the final esterification step to label the methyl ester group. To label the ethoxy group, one could use ¹³C-labeled ethanol (B145695) in the synthesis. Deuterium (B1214612) labels (²H) could be strategically placed on the pyridine (B92270) ring or the ethyl group to study specific bond-breaking or forming events.

Table 1: Potential Isotopes and Their Positions for Labeling this compound

IsotopePotential Labeling PositionRationale for Labeling
¹³CCarboxylate CarbonTo trace the ester group in metabolic transformations.
¹³CPyridine Ring CarbonsTo follow the fate of the core heterocyclic structure.
¹³CEthoxy Group CarbonsTo investigate the metabolism of the ethoxy side chain.
¹⁵NPyridine Ring NitrogenTo study the metabolic stability of the pyridine ring.
²H (D)Methyl or Ethyl GroupsTo probe kinetic isotope effects in enzymatic reactions.

The choice of isotope and its position is dictated by the specific research question being addressed. numberanalytics.com The synthesis would be designed to be efficient and to place the label in a position that will not be easily lost during the reaction or metabolic process being studied. researchgate.net

Applications in Mechanistic Investigations of Organic Reactions

Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of complex organic reactions. researchgate.net By tracking the position of the isotopic label from reactant to product, chemists can deduce the sequence of bond-forming and bond-breaking events. numberanalytics.com For a compound like this compound, isotopic labeling could be used to study a variety of reactions.

For example, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, labeling the carbon atom attached to the chlorine with ¹³C would confirm whether the incoming nucleophile attacks that specific carbon. Similarly, studying the hydrolysis of the ester group could be facilitated by labeling the carbonyl carbon with ¹³C or the ether oxygen of the ethoxy group with ¹⁸O.

A key application of isotopic labeling in mechanistic studies is the determination of kinetic isotope effects (KIEs). symeres.com By replacing an atom with its heavier isotope at a position involved in a rate-determining step, a change in the reaction rate can be observed. For instance, if the cleavage of a C-H bond on the ethoxy group is part of the rate-determining step of a reaction, replacing the hydrogen with deuterium would result in a slower reaction rate. This information provides strong evidence for the proposed mechanism. symeres.com

Utility in Preclinical Drug Metabolism and Distribution Research

In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. nih.govacs.org Isotopic labeling, particularly with stable isotopes like ¹³C, ¹⁴C, and ³H, is a cornerstone of these studies. nih.govresearchgate.net While ¹⁴C and ³H are radioactive, the use of stable isotopes in conjunction with sensitive mass spectrometry techniques is becoming more common. acs.org

The use of isotopically labeled this compound, or a drug candidate derived from it, would allow researchers to trace its fate within a biological system. researchgate.net After administration of the labeled compound to an animal model, samples of blood, urine, feces, and various tissues can be analyzed. Mass spectrometry can then be used to detect and quantify the parent compound and its metabolites, even at very low concentrations. acs.org

Table 2: Applications of Isotopically Labeled this compound in Preclinical Research

Research AreaApplication of Labeled CompoundInformation Gained
Metabolite Identification Tracing the labeled atoms in metabolites.Elucidation of metabolic pathways (e.g., hydrolysis, oxidation).
Pharmacokinetics Quantifying the concentration of the labeled compound and its metabolites in biological fluids over time.Determination of absorption rate, half-life, and clearance.
Mass Balance Studies Measuring the total amount of the label excreted from the body.Understanding the primary routes and extent of excretion.
Tissue Distribution Determining the concentration of the label in various organs and tissues.Identifying potential sites of accumulation or toxicity.

By labeling different parts of the molecule, researchers can gain a comprehensive understanding of its metabolic profile. symeres.com For example, if the ethoxy group is cleaved during metabolism, a label on this group would be detected in different metabolites compared to a label on the pyridine ring. This detailed metabolic information is essential for assessing the safety and efficacy of a potential new drug. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel and Efficient Synthetic Routes to Access the Compound

The pursuit of novel and more efficient synthetic pathways to Methyl 6-chloro-2-ethoxynicotinate is a fundamental area of future research. While classical methods for pyridine (B92270) synthesis exist, contemporary organic chemistry seeks routes that offer higher yields, greater purity, and access to a wider range of analogues. Future investigations could focus on advanced cross-coupling reactions or innovative cyclization strategies. For instance, the development of a one-pot synthesis, perhaps through a cascade reaction involving an alkylation/1,4-addition/elimination/isomerization sequence, could significantly improve efficiency. nih.gov Another avenue of exploration involves the application of modern synthetic strategies used for other complex heterocyclic molecules. Methodologies such as the Hantzsch synthesis, traditionally used for dihydropyridines, or SNAr (Nucleophilic Aromatic Substitution) reactions, which are effective for introducing substituents onto pyridine rings, could be adapted and optimized for this specific target. beilstein-journals.org The goal is to create synthetic routes that are not only efficient but also versatile, allowing for the easy modification of different parts of the molecule.

Development of Sustainable and Green Chemistry Methodologies for Synthesis

In line with modern chemical manufacturing principles, a significant future direction is the development of sustainable and green synthetic methods for this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. Research efforts are increasingly focused on techniques like microwave-assisted synthesis, which can drastically reduce reaction times from hours to minutes and improve yields. nih.govacs.org

The use of environmentally benign solvents, such as ethanol (B145695) or even water-based systems, is another key aspect of green chemistry that could be applied. researchgate.net Furthermore, the development and implementation of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or catalysts supported on polymers like PET, offer considerable advantages. acs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, represent a particularly attractive green strategy, as they reduce the number of synthetic steps and purification stages required. researchgate.netnih.gov The application of these green protocols could make the synthesis of this compound and its derivatives more economically viable and environmentally responsible. nih.gov

Expansion of Derivatization Strategies for Diverse Chemical Library Generation

The true potential of this compound likely lies in its derivatives. The core structure presents several points for modification: the chloro group, the ethoxy group, and the methyl ester. A key research direction is to systematically explore these modification points to generate a large and diverse chemical library. For example, the chlorine atom at the 6-position can be replaced by various other groups through nucleophilic substitution or cross-coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups. researchgate.net

Drawing inspiration from the derivatization of nicotinic acid itself, researchers could synthesize series of substituted aryl derivatives or create more complex heterocyclic systems, such as 1,3,4-oxadiazoles. researchgate.net This expansion of derivatization strategies is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how different chemical modifications affect the biological activity of the molecule.

Investigation of New Therapeutic Applications for this compound Derivatives

Given that the core structure is a nicotinic acid ester, a significant area of future research will be the investigation of the therapeutic potential of its derivatives. Nicotinic acid and its derivatives have been explored for a wide range of medical applications. They have shown efficacy in treating dyslipidemia by modifying plasma lipid levels and have been used in the prevention of cardiovascular diseases. chemistryjournal.netnih.gov

Beyond cardiovascular applications, derivatives of nicotinic acid have demonstrated potential as anti-inflammatory agents, analgesics, and even as treatments for multi-drug resistant tuberculosis and Alzheimer's disease. researchgate.netchemistryjournal.netnih.gov Therefore, a focused research program could screen a library of this compound derivatives against a variety of biological targets. This could uncover new lead compounds for diseases where nicotinic acid-related structures have already shown promise, potentially with improved efficacy or novel mechanisms of action. researchgate.net

Integration with High-Throughput Synthesis and Screening Technologies in Drug Discovery

To efficiently explore the vast chemical space made possible through derivatization, the integration of high-throughput technologies is essential. Modern drug discovery is increasingly reliant on the automation of both synthesis and biological screening. rsc.org Future research on this compound should leverage these technologies. For instance, nanoscale synthesis using acoustic dispensing technology can be used to create large libraries of derivatives in microplates, such as in a 1536-well format. rsc.orgnih.gov

These libraries of unpurified compounds can then be directly subjected to high-throughput screening (HTS) assays. nih.gov Techniques like Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) can rapidly identify "hits"—compounds that bind to a specific protein target. nih.gov This combination of miniaturized, automated synthesis and rapid screening allows for a much faster and more resource-efficient exploration of a compound library than traditional methods. rsc.orgnih.gov This approach accelerates the early stages of drug discovery, enabling the rapid identification of promising candidates from the this compound family for further development. rsc.org

Q & A

Basic: What are the recommended synthesis routes for Methyl 6-chloro-2-ethoxynicotinate, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation, esterification, or substitution on a pyridine backbone. For example, a related nicotinate derivative was synthesized via:

Reaction of ketones with dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates.

Refluxing with ethyl acetoacetate in acetic acid and ammonium acetate to form ester derivatives.

Hydrazinolysis to yield hydrazide intermediates, followed by treatment with isocyanates/isothiocyanates.
Characterization employs ¹H/¹³C-NMR for structural confirmation (e.g., methyl groups at δ 2.72–3.91 ppm, aromatic protons at δ 7.06–8.65 ppm) and HRMS for molecular weight validation (e.g., error <3 ppm). Parallel methods can be adapted for this compound .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .
  • Storage: Keep containers sealed in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Monitor stability under recommended conditions (e.g., 20–25°C) .
  • Spill Management: Avoid drainage contamination; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: Which analytical methods ensure purity assessment of this compound?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and purity.
  • Spectroscopy: FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Elemental Analysis: Validate C/H/N ratios within ±0.3% of theoretical values. Cross-reference with melting point data (if available; e.g., analogs show 270–290°C) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of intermediates. For example, acetic acid was critical in achieving >80% yield in nicotinate ester synthesis .
  • Catalyst Use: Ammonium acetate acts as a catalyst in cyclization steps, reducing side reactions.
  • Temperature Control: Reflux conditions (e.g., 110°C) for 6–8 hours ensure complete conversion. Lower temperatures may reduce decomposition.
  • Workup Strategies: Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, gradient elution) .

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:

Repeat Experiments: Confirm reproducibility under identical conditions.

Cross-Validation: Compare NMR shifts with literature (e.g., methyl groups in pyridine rings typically resonate at δ 2.5–3.5 ppm).

Isotopic Analysis: Use HRMS to distinguish between isobaric impurities (e.g., chlorine isotopes: ³⁵Cl vs. ³⁷Cl).

Advanced Techniques: Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

  • Moisture Sensitivity: Hydrolysis of the ester group may occur in humid environments. Store in desiccators with silica gel .
  • Light Sensitivity: Protect from UV exposure to prevent photodegradation; use amber glass containers.
  • Temperature: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. For analogs, degradation <5% is acceptable under inert atmospheres .

Advanced: How can computational methods predict reactivity or toxicity of this compound?

Methodological Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites using molecular orbital theory (e.g., HOMO-LUMO gaps).
  • QSAR Models: Correlate structural features (e.g., Cl substituent position) with toxicity endpoints (e.g., LD50).
  • Toxicity Databases: Screen against EPA DSSTox or PubChem for analogs with known carcinogenicity (e.g., IARC Group 2B compounds) .

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Methyl 6-chloro-2-ethoxynicotinate
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Methyl 6-chloro-2-ethoxynicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.